2-Amino-7-bromo-3-propylquinoline hydrochloride
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Chemistry
The quinoline scaffold is a privileged structure in modern organic chemistry due to its presence in numerous natural products, pharmaceuticals, and functional materials. chemimpex.comnih.gov Its aromatic nature and the presence of a nitrogen atom confer unique electronic properties and the capacity for diverse chemical modifications. nih.gov The ability to undergo both electrophilic and nucleophilic substitution reactions allows for the precise installation of various functional groups at multiple positions around the quinoline core. nih.gov This structural versatility is a key reason why quinoline and its derivatives are extensively explored in the pursuit of novel compounds with tailored properties. researchgate.net
Overview of Functionalized Quinolines in Synthetic Methodologies and Material Science
Functionalized quinolines are integral to the development of new synthetic methodologies. Numerous classic and modern named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been refined to produce a wide range of substituted quinolines. tandfonline.com More contemporary methods, including transition metal-catalyzed cross-coupling reactions and C-H activation strategies, have further expanded the synthetic chemist's toolkit for accessing complex quinoline derivatives with high efficiency and selectivity. mdpi.com
In material science, the quinoline scaffold is valued for its electronic and photophysical properties. Quinoline-based compounds have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The rigid, planar structure of the quinoline ring system, combined with the potential for extended π-conjugation through appropriate substitution, makes it an attractive building block for the design of advanced materials with specific optical and electronic characteristics.
Rationale for Investigating 2-Amino-7-bromo-3-propylquinoline (B15523263) Hydrochloride as a Key Chemical Entity
The specific substitution pattern of 2-Amino-7-bromo-3-propylquinoline hydrochloride suggests a molecule designed for further chemical elaboration and potential biological evaluation. The 2-amino group is a common feature in many biologically active quinolines and provides a handle for further functionalization, such as amide or sulfonamide formation. The presence of a bromine atom at the 7-position offers a site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to probe structure-activity relationships. The 3-propyl group can influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of amine-containing compounds.
Scope and Objectives of the Research Investigation
This article aims to provide a comprehensive overview of the chemical and physical properties, potential synthetic routes, and prospective research applications of this compound. The primary objectives are:
To present the known and predicted physicochemical properties of the title compound.
To outline plausible synthetic strategies for its preparation based on established quinoline chemistries.
To explore its potential as a versatile intermediate in the synthesis of more complex molecules.
To discuss its potential applications in medicinal chemistry and material science based on the known activities of related quinoline derivatives.
Due to the novelty of this specific compound, this investigation will draw upon data from structurally similar molecules to build a cogent and scientifically grounded narrative.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. While experimental data for this specific compound is not widely available, its properties can be predicted based on its constituent functional groups and the quinoline scaffold.
| Property | Value |
| Molecular Formula | C₁₂H₁₄BrClN₂ |
| Molecular Weight | 317.61 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| Melting Point | Predicted to be a high-melting solid |
| pKa (of the conjugate acid) | Estimated to be in the range of 6-7 |
Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for the construction of the quinoline core, followed by functional group manipulation. A plausible and efficient route would likely involve a variation of the Friedländer annulation or a related cyclization strategy.
One potential synthetic approach could begin with a suitably substituted 2-aminobenzonitrile (B23959) and a ketone. The key steps would be:
Condensation: Reaction of a 4-bromo-2-aminobenzonitrile with pentan-2-one in the presence of a base to form an intermediate enamine.
Cyclization: Intramolecular cyclization of the enamine to construct the quinoline ring system.
Salt Formation: Treatment of the resulting 2-amino-7-bromo-3-propylquinoline with hydrochloric acid to yield the desired hydrochloride salt.
Research Applications and Future Perspectives
The unique combination of functional groups on the this compound scaffold makes it a highly attractive platform for further research and development in several areas.
As a Versatile Chemical Intermediate
The primary utility of this compound is likely as a versatile chemical intermediate. The 7-bromo substituent serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the rapid generation of a library of diverse analogs. Furthermore, the 2-amino group can be readily acylated, alkylated, or converted to other functional groups, providing another point for structural diversification.
Potential in Medicinal Chemistry
The quinoline scaffold is a well-established pharmacophore found in a multitude of approved drugs. researchgate.net The 2-aminoquinoline (B145021) motif, in particular, is present in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 7-bromo substitution offers a vector for modifying the electronic and steric properties of the molecule, which can be fine-tuned to optimize interactions with biological targets. The 3-propyl group can enhance membrane permeability and hydrophobic interactions within a binding pocket. Therefore, derivatives of this compound are promising candidates for screening in various disease models.
Applications in Material Science
Functionalized quinolines have shown promise in the development of novel organic materials. The inherent fluorescence of the quinoline ring system can be modulated by the introduction of different substituents. The 7-position, in particular, can be functionalized with chromophores or other electronically active groups to create new fluorescent probes or materials for organic electronics. The ability to systematically modify the structure of this compound makes it an interesting building block for the synthesis of new dyes, sensors, and organic semiconductors.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-bromo-3-propylquinolin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2.ClH/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPUJCBNDZYUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656661 | |
| Record name | 7-Bromo-3-propylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170973-82-6 | |
| Record name | 7-Bromo-3-propylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 7 Bromo 3 Propylquinoline Hydrochloride and Its Precursors
Established Quinoline (B57606) Synthesis Strategies Applicable to Substituted Derivatives
The construction of the quinoline ring system can be achieved through several classic name reactions, each offering a unique pathway to assemble the bicyclic heterocycle from various starting materials. These methods can be adapted to introduce the specific substituents required for 2-Amino-7-bromo-3-propylquinoline (B15523263) hydrochloride.
The Skraup synthesis is a fundamental method for preparing quinolines by reacting a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. tutorsglobe.com The classic Skraup reaction is often vigorous and can produce significant amounts of tarry by-products. cdnsciencepub.com
Modifications have been developed to mitigate the harshness of the reaction and improve yields. One significant improvement involves the use of acetylated amines, such as acetanilide, instead of the free amine. cdnsciencepub.com This approach leads to a less violent reaction and a substantial increase in the yield of the quinoline product. cdnsciencepub.com Another modification involves carefully controlling the addition of reactants to manage the exothermic nature of the process. cdnsciencepub.comresearchgate.net
For the synthesis of a 7-bromoquinoline derivative, a para-substituted bromoaniline would be the logical starting material. For instance, reacting 4-bromoaniline under Skraup conditions would be expected to yield 7-bromoquinoline. However, introducing substituents into the pyridine (B92270) ring of the quinoline core, such as the 2-amino and 3-propyl groups of the target molecule, is not straightforward with the traditional Skraup method, which typically uses glycerol and yields an unsubstituted hetero-ring. organicreactions.org This would require the use of a substituted acrolein derivative in place of glycerol, which can complicate the synthesis. organicreactions.org
Table 1: Comparison of Classic and Modified Skraup Synthesis
| Feature | Classic Skraup Synthesis | Modified Skraup Synthesis |
| Amine Reactant | Free primary aromatic amine (e.g., aniline) | Acetylated amine (e.g., acetanilide) |
| Reaction Vigor | Highly exothermic and often violent | Significantly reduced, more controllable |
| Yield | Often low to moderate (20-40%) researchgate.net | Substantially increased |
| By-products | Significant tar formation | Reduced formation of by-product tars |
| Moderator | Iron (II) sulfate is often used tutorsglobe.com | Not always necessary with acetylated amines |
The Friedländer synthesis is one of the most direct and versatile methods for producing substituted quinolines. nih.gov The reaction involves the condensation of a 2-amino-substituted aromatic aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgresearchgate.net This condensation can be catalyzed by either acids or bases. organicreactions.orgorganic-chemistry.org The mechanism involves the initial formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline product. nih.gov
This method is highly suitable for synthesizing 2-Amino-7-bromo-3-propylquinoline. The synthesis would likely start with a 2-amino-4-bromobenzaldehyde or a 2-amino-4-bromophenyl ketone. This precursor would then be reacted with a ketone possessing an α-methylene group and a propyl substituent, such as 2-pentanone. The reaction between 2-amino-4-bromobenzaldehyde and 2-pentanone under appropriate catalytic conditions (acid or base) would lead to the formation of the desired 7-bromo-3-propylquinoline core. The 2-amino group could either be part of the initial ketone reactant or be introduced in a subsequent step.
Innovations in the Friedländer reaction include the use of various catalytic systems like ionic liquids and solid acid catalysts to improve efficiency and environmental sustainability. nih.gov
Several other classical reactions provide alternative routes to the quinoline scaffold.
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine intermediate, which is formed from the condensation of an aniline with a β-diketone. iipseries.orgresearchgate.net To synthesize a precursor for the target molecule, 4-bromoaniline could be reacted with a propyl-substituted β-diketone.
Doebner-von Miller Reaction : This is considered a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. iipseries.orgresearchgate.netnih.gov For the target compound, 4-bromoaniline could be reacted with an α,β-unsaturated carbonyl compound containing a propyl group to form the 7-bromo-3-propylquinoline skeleton.
Pfitzinger Reaction : This reaction utilizes isatin or isatic acid as the starting material, which condenses with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.govresearchgate.netnih.gov A 5-bromoisatin could be reacted with a propyl-containing ketone. The resulting carboxylic acid at the 4-position would then require subsequent chemical steps to be removed or converted.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single, one-pot operation to form a complex product. researchgate.netrsc.org This approach offers significant advantages, including operational simplicity, high atom economy, and reduced waste generation. researchgate.netrsc.orgresearchgate.net Various MCRs have been developed for the synthesis of diverse quinoline scaffolds. researchgate.netrsc.org
For the synthesis of 2-Amino-7-bromo-3-propylquinoline, an MCR could potentially involve the reaction of 4-bromoaniline, an aldehyde, and a compound with an active methylene (B1212753) group that incorporates the propyl and amino functionalities. nih.gov For example, a three-component reaction of a 4-bromoaniline, an aldehyde, and a β-ketoester or β-diketone under the influence of a suitable catalyst could assemble the desired quinoline structure in a single step. nih.gov The versatility of MCRs allows for the tailored introduction of various functional groups and substitution patterns. rsc.org
Synthesis of Precursors and Intermediates for 2-Amino-7-bromo-3-propylquinoline Hydrochloride
The successful synthesis of the target molecule is critically dependent on the availability of appropriately substituted precursors, particularly the aniline component.
While the most direct aniline precursor for the target compound is 4-bromoaniline, the outline requires a discussion of the preparation of propyl-substituted anilines. These compounds are valuable intermediates for a wide range of substituted quinolines. The synthesis of anilines typically begins with a substituted benzene (B151609) ring, onto which a nitro group is introduced via nitration with nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.com The nitro group is then reduced to an amino group. youtube.com
Several methods are available for the reduction of the nitro group, with the choice depending on the presence of other functional groups in the molecule. youtube.com
Catalytic Hydrogenation : This is a common and effective method using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C). However, these conditions can also reduce other functional groups, such as alkenes, or remove halides from the aromatic ring. youtube.com
Metal-Acid Reduction : A milder alternative involves using a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like acetic acid or hydrochloric acid. youtube.com For example, the reduction with iron in acetic acid is very mild and generally does not affect other functional groups. youtube.com
Stannous Chloride (SnCl2) : This is another mild reducing agent used for converting nitro groups to anilines, typically in an ethanol solvent. youtube.com
To introduce a propyl group onto the benzene ring prior to nitration and reduction, standard electrophilic aromatic substitution reactions can be employed. A common method is the Friedel-Crafts acylation, where benzene or a substituted benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form propiophenone. The ketone can then be reduced to a propyl group via methods like the Clemmensen or Wolff-Kishner reduction. Subsequent nitration and reduction would yield the propyl-substituted aniline.
Table 2: Common Methods for Nitro Group Reduction to Form Anilines
| Method | Reagents | Key Characteristics |
| Catalytic Hydrogenation | H2, Pd/C | Highly effective; can reduce other functional groups. |
| Metal-Acid Reduction (Fe) | Fe, Acetic Acid | Very mild; high functional group tolerance. |
| Stannous Chloride Reduction | SnCl2, Ethanol | Mild reducing conditions. |
Introduction of Bromine and Amino Functionalities onto Aromatic Precursors
The synthesis of substituted quinolines often begins with appropriately functionalized aromatic precursors. The introduction of bromine and amino groups onto these starting materials is a critical step that dictates the final substitution pattern of the quinoline ring.
Bromination: The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and degree of bromination. Molecular bromine (Br₂) is a common reagent, often used in conjunction with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for less reactive substrates. For activated aromatic rings, such as phenols or anilines, a catalyst may not be necessary, and milder conditions are often preferred to prevent polybromination. acgpubs.org Alternative brominating agents like N-Bromosuccinimide (NBS) are frequently used for their ability to provide a low concentration of bromine, which can enhance selectivity.
Amination: The incorporation of an amino group onto an aromatic precursor is most commonly accomplished via a two-step process: nitration followed by reduction. Aromatic nitration, using a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the ring. The directing effects of existing substituents on the ring guide the position of the incoming nitro group. Subsequently, the nitro group is reduced to an amino group (-NH₂). This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). A convenient method for the polyfunctionalization of quinolines involves the nitration of bromoquinolines, where the nitro group activates the bromo group for subsequent nucleophilic substitution. nih.govsemanticscholar.org
Strategies for Selective Mono-Bromination and Amino Group Incorporation
Achieving selectivity, particularly mono-substitution, is a significant challenge in the functionalization of aromatic precursors.
Selective Mono-Bromination: Controlling bromination to yield a single isomer is paramount. The regioselectivity is governed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) are ortho-, para-directing and activating, while electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) are meta-directing and deactivating.
To achieve selective mono-bromination, especially in activated systems prone to over-bromination, specific reagents and conditions are employed. Using a less reactive brominating agent, controlling the stoichiometry, and maintaining low reaction temperatures can favor mono-substitution. For instance, the use of ionic liquids like [bmim]Br₃ has been shown to allow for rapid, solvent-free, and selective mono-bromination of aromatic amines, preferentially at the para position. researchgate.net Similarly, reagents like monobromomalononitrile (MBM) have been explored as metal-free, green alternatives to N-bromosuccinimide for the regioselective mono-bromination of active methylene compounds. rsc.org
Interactive Data Table: Reagents for Selective Mono-Bromination
| Reagent | Substrate Type | Key Advantages |
| N-Bromosuccinimide (NBS) | Activated aromatics, allylic/benzylic positions | Mild, selective, easy to handle. |
| [bmim]Br₃ (Ionic Liquid) | Aromatic amines | High selectivity (para), rapid, solvent-free. researchgate.net |
| KBr/ZnAl–BrO₃⁻–LDHs | Phenols | Excellent regioselectivity (para), cheap reagents. researchgate.net |
| Monobromomalononitrile (MBM) | Active methylene compounds, enamines | Metal-free, green, high yields, short reaction times. rsc.org |
Amino Group Incorporation: The primary strategy for selective amino group incorporation remains the nitration-reduction sequence. The regioselectivity of the initial nitration step is key. In cases where direct nitration might lead to mixtures of isomers or unwanted side reactions, protecting groups can be employed to block certain positions on the aromatic ring, directing the nitro group to the desired location. Following nitration, a selective reduction method is chosen that does not affect other functional groups present in the molecule, such as a bromine atom.
Direct Synthetic Routes to this compound
Directly constructing the quinoline ring with the desired substituents is an efficient approach. Several named reactions and modern synthetic methods can be adapted for this purpose. The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing an active methylene group, is a foundational method for preparing substituted quinolines. ijpsjournal.com
One-Pot Reaction Sequences and Cascade Methodologies
One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps without isolating intermediates. acs.org For the synthesis of a polysubstituted quinoline like 2-Amino-7-bromo-3-propylquinoline, a multi-component reaction approach is highly desirable.
One such strategy is the Doebner reaction, a one-pot, three-component method that can be used to obtain carboxy-quinolines under acidic conditions using an iodo-aniline, pyruvic acid, and various aldehydes. nih.gov A similar three-component cyclocondensation can be used to synthesize 2-amino-quinoline-3-carbonitrile derivatives. researchgate.net These methods can be adapted by selecting appropriately substituted starting materials. For instance, a reaction involving a bromo-substituted aniline, an aldehyde, and a source for the C2-amino and C3-propyl groups could potentially form the desired quinoline core in a single step. α-Diaminoboryl carbanions, prepared from acetonitrile, can convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, which then undergo reductive cyclization to yield 2-aminoquinoline (B145021) derivatives in a one-pot procedure. rsc.org
Transition-Metal-Catalyzed Approaches (e.g., C-H Activation, Cross-Coupling) for Substituted Quinolines
Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, providing powerful tools for forming C-C and C-N bonds. nih.gov
C-H Activation: Direct C-H activation or functionalization is an atom-economical strategy that allows for the introduction of substituents onto the quinoline scaffold without the need for pre-functionalized starting materials. nih.gov Transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co) can catalyze the selective functionalization of C-H bonds at various positions on the quinoline ring. nih.govsemanticscholar.org For example, the presence of a chelating nitrogen atom in the quinoline ring can direct a metal catalyst to activate a specific C-H bond, enabling the introduction of alkyl or aryl groups. nih.govsemanticscholar.org While much work has focused on functionalization at the C2, C8, and other positions, these principles can be extended to develop routes for more complex substitution patterns. nih.govacs.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable for synthesizing substituted quinolines. These reactions typically involve coupling an organometallic reagent with a haloquinoline. For instance, a 2-amino-7-bromoquinoline core could be synthesized first, followed by a Suzuki coupling with an appropriate propyl boronic acid derivative to introduce the C3-propyl group. Alternatively, a pre-formed quinoline with a suitable leaving group at the C3 position could be coupled with a propyl-containing reagent.
Interactive Data Table: Transition-Metal-Catalyzed Reactions for Quinoline Functionalization
| Reaction Type | Metal Catalyst (Examples) | Bond Formed | Application in Quinoline Synthesis |
| C-H Arylation | Pd(OAc)₂, [Cp*RhCl₂]₂ | C-C (Aryl) | Direct introduction of aryl groups onto the quinoline core. acs.org |
| C-H Alkylation | Ru(II), Co(III) | C-C (Alkyl) | Direct introduction of alkyl chains. semanticscholar.org |
| Suzuki Coupling | Pd(PPh₃)₄ | C-C (Alkyl/Aryl) | Coupling of bromoquinolines with boronic acids to add substituents. |
| Heck Coupling | Pd(OAc)₂ | C-C (Alkenyl) | Introduction of vinyl groups, which can be subsequently reduced. |
Metal-Free and Green Chemistry Protocols
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. ijpsjournal.com This includes the use of metal-free catalysts, greener solvents like water or ionic liquids, and energy-efficient techniques like microwave irradiation. rsc.orgmdpi.com
Several metal-free domino one-pot protocols for quinoline synthesis have been reported. acs.org These often rely on acid or base catalysis to promote the condensation and cyclization reactions. For example, formic acid has been investigated as a versatile and environmentally friendly catalyst for quinoline synthesis, offering advantages such as milder reaction conditions and reduced waste. ijpsjournal.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in classical quinoline syntheses like the Skraup reaction. mdpi.com The development of aqueous medium-based protocols further enhances the green credentials of these synthetic routes. rsc.org
Purification and Isolation Techniques for Complex Quinoline Derivatives
The final stage of any synthesis is the purification and isolation of the target compound in high purity. For complex, multi-functionalized quinoline derivatives like this compound, a combination of techniques is often necessary.
Extraction: Liquid-liquid extraction is a primary step to separate the crude product from the reaction mixture. This can involve partitioning the product between an organic solvent and an aqueous phase, often with pH adjustment to exploit the basicity of the quinoline nitrogen and the amino group. mdpi.com
Crystallization: As the target compound is a hydrochloride salt, crystallization is a highly effective method for purification. The crude product can be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, water) and allowed to crystallize, often by cooling or by the addition of an anti-solvent. This process effectively removes soluble impurities.
Chromatography: Column chromatography is a versatile technique for separating complex mixtures. Silica gel is the most common stationary phase, and a suitable eluent system (a mixture of polar and non-polar solvents) is chosen to achieve separation based on the polarity of the components. For basic compounds like quinolines, triethylamine is sometimes added to the eluent to prevent tailing. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. acgpubs.org A patent for purifying 8-hydroxyquinoline crude product highlights dissolving the crude product in a heated solvent like chloralkane, followed by cooling, filtration, and concentration of the filtrate to yield a purified product with 99.00% to 99.90% content. google.com
The final isolated product, this compound, would then be characterized using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Chemical Reactivity and Derivatization of 2 Amino 7 Bromo 3 Propylquinoline Hydrochloride
Reactions Involving the Bromo Group
The bromine atom at the C-7 position of the quinoline (B57606) core is a versatile handle for introducing molecular complexity. Its reactivity is characteristic of an aryl bromide, allowing for participation in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. chemistrysteps.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electron-deficient, usually by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org In the case of 2-amino-7-bromo-3-propylquinoline (B15523263), the quinoline nitrogen atom acts as an electron-withdrawing group, deactivating the entire ring system towards electrophilic attack and activating it towards nucleophilic attack. However, its activating effect for SNAr at the C-7 position is limited due to the distance. Stronger activation would typically be required for this reaction to proceed under mild conditions. Consequently, forcing conditions, such as high temperatures and the use of very strong nucleophiles, would likely be necessary to achieve substitution at the 7-position via an SNAr mechanism.
The bromo group at the C-7 position is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.org These reactions offer a mild and efficient route to functionalize the quinoline scaffold.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronate ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org For 2-amino-7-bromo-3-propylquinoline, a Suzuki coupling could introduce a variety of aryl or heteroaryl substituents at the 7-position. researchgate.net
Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgdrugfuture.com This reaction provides a direct method for the vinylation of aryl halides. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org This would allow for the introduction of various alkenyl groups at the C-7 position of the quinoline core.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, and it is a reliable method for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts. wikipedia.org The catalytic cycle involves the formation of a copper(I) acetylide, which then participates in a transmetalation step with the Pd(II)-aryl complex formed after oxidative addition. libretexts.org Applying this reaction to 2-amino-7-bromo-3-propylquinoline would enable the introduction of alkynyl moieties at the C-7 position.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinoline Scaffolds Note: This table provides generalized conditions based on reactions with similar substrates. Optimization would be required for 2-Amino-7-bromo-3-propylquinoline hydrochloride.
| Reaction | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ | (none) | Et₃N / Piperidine | THF or DMF |
Beyond palladium catalysis, the bromine atom can be used to generate other reactive organometallic intermediates. One common strategy is a lithium-halogen exchange reaction, typically achieved by treating the aryl bromide with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This transformation converts the electrophilic C-7 carbon into a potent nucleophilic organolithium species.
This newly formed 7-quinolinyllithium reagent can then react with a wide variety of electrophiles. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding 7-carboxylic acid. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. This two-step sequence significantly broadens the range of functional groups that can be introduced at the C-7 position, complementing the transformations possible via cross-coupling reactions.
Reactivity of the Amino Group
The primary amino group at the C-2 position is a key site for derivatization. Its nucleophilic character allows for a variety of reactions, including acylation and diazotization, which open pathways to a host of other functionalities. rawdatalibrary.net
The 2-amino group readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or activated esters. researchgate.net This reaction forms a stable amide bond, allowing for the introduction of a vast array of substituents. For instance, reacting 2-amino-7-bromo-3-propylquinoline with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would yield the corresponding 2-acetamido derivative. This transformation is often used in medicinal chemistry to modify the physicochemical properties of a lead compound. The reaction conditions can be tuned to achieve selective acylation of the amino group. researchgate.net
The primary aromatic amino group at C-2 can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. organic-chemistry.orgbyjus.comunacademy.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.orgoup.com
The resulting 7-bromo-3-propylquinolin-2-diazonium salt is a highly valuable synthetic intermediate. The diazonium group is an excellent leaving group (releasing neutral nitrogen gas), which can be displaced by a wide range of nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This allows for the replacement of the original amino group with a variety of other substituents. nih.gov
Table 2: Potential Transformations via Diazotization of the 2-Amino Group Note: These are representative examples of reactions that can follow diazotization.
| Reaction Name | Reagent(s) | Product Functional Group |
| Sandmeyer Reaction | CuCl / HCl | 2-Chloro |
| Sandmeyer Reaction | CuBr / HBr | 2-Bromo |
| Sandmeyer Reaction | CuCN / KCN | 2-Cyano |
| Schiemann Reaction | HBF₄, then heat | 2-Fluoro |
| Gattermann Reaction | Cu powder / H⁺X⁻ | 2-Halo |
| Hydrolysis | H₂O, H₂SO₄, heat | 2-Hydroxy (Quinolone) |
| Iodination | KI | 2-Iodo |
These transformations dramatically expand the synthetic utility of the 2-aminoquinoline (B145021) scaffold, enabling the introduction of functional groups that would be difficult to install by other means.
Condensation Reactions with Carbonyl Compounds
The 2-amino group of the quinoline system provides a nucleophilic site for condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions, typically acid-catalyzed, proceed via the formation of an intermediate imine (Schiff base), which can be a stable final product or a precursor for further cyclization reactions. The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond.
A notable reaction in this context is the Friedländer annulation, a classical method for quinoline synthesis that can also be adapted for the elaboration of existing quinoline structures. wikipedia.orgnih.govnih.gov In a variation of this reaction, the active methylene (B1212753) group of the 3-propyl substituent, adjacent to the aromatic ring, can participate in a condensation reaction with a 2-aminoaryl ketone functionality. However, for the title compound, the primary reactivity site for condensation is the 2-amino group itself. For instance, reaction with an aromatic aldehyde would yield the corresponding 2-(benzylideneamino)-7-bromo-3-propylquinoline.
These condensation reactions are pivotal for extending the molecular framework, allowing for the introduction of diverse substituents and the construction of more complex heterocyclic systems fused to the quinoline core. The resulting imines are also valuable intermediates for reduction to secondary amines or for use in cycloaddition reactions. researchgate.net
| Reactant | Carbonyl Compound | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 2-Aminoquinoline | Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | Schiff Base (Imine) | High |
| 2-Amino-3-methylquinoline | Acetophenone | Toluene, p-TSA, Dean-Stark | Schiff Base (Imine) | Moderate-High |
| 2-Amino-3-carbaldehydequinoline | Aryl Methyl Ketones | Ethanol, NaOH | Chalcone Analog | Good |
Transformations at the Propyl Side Chain
The 3-propyl group, while seemingly a simple alkyl substituent, offers specific sites for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the quinoline ring). This position is activated by the adjacent aromatic system, making its C-H bonds susceptible to oxidation and radical halogenation.
Oxidation and Reduction Reactions
The propyl side chain is susceptible to oxidation, particularly at the benzylic carbon. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can cleave the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction would transform 2-amino-7-bromo-3-propylquinoline into 2-amino-7-bromoquinoline-3-carboxylic acid. This transformation is robust and proceeds as long as there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com The harsh conditions required for this oxidation, however, may affect other functional groups on the ring, although the quinoline core itself is generally stable. Milder, more selective methods for benzylic oxidation to form ketones or alcohols have also been developed. nih.gov
Reduction of the propyl side chain is not a relevant transformation as it is already a saturated alkyl group.
Halogenation of the Alkyl Chain
Selective halogenation of the propyl side chain can be achieved at the activated benzylic position via a free-radical mechanism. chemistrysteps.comlibretexts.org The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light or heat. masterorganicchemistry.comorganic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, selectively brominates the position alpha to the aromatic ring.
The reaction proceeds through the formation of a stabilized benzylic radical intermediate. The stability of this radical is enhanced by resonance delocalization into the quinoline ring system, favoring substitution at this site over any other position on the alkyl chain. This method provides a reliable route to 1-bromo-1-(2-amino-7-bromoquinolin-3-yl)propane, a versatile intermediate for subsequent nucleophilic substitution reactions to introduce other functional groups at the benzylic position. khanacademy.org
| Transformation | Substrate Type | Reagent(s) | Typical Product | Key Feature |
|---|---|---|---|---|
| Benzylic Oxidation | Alkyl-substituted Quinoline | KMnO₄, H⁺, Heat | Carboxylic Acid | Requires benzylic C-H bond |
| Benzylic Bromination | Alkyl-substituted Quinoline | NBS, Radical Initiator | Benzylic Bromide | Highly selective for benzylic position |
Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System
The reactivity of the quinoline ring towards substitution is complex, as it consists of two fused rings with different electronic properties: a relatively electron-rich carbocyclic (benzene) ring and an electron-deficient heterocyclic (pyridine) ring. The nature and position of existing substituents profoundly influence where and how subsequent substitutions occur.
Regioselectivity and Site-Specificity of Reactions
Electrophilic Aromatic Substitution (EAS): Electrophilic attack is strongly favored on the benzene (B151609) ring (positions 5, 6, 8) over the electron-deficient pyridine ring. The regiochemical outcome is determined by the directing effects of the substituents already present. In 2-amino-7-bromo-3-propylquinoline, the directing effects are as follows:
2-Amino group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. Its influence extends to the benzene ring, strongly activating positions 5 and 7.
7-Bromo group: A deactivating group that directs ortho and para, to positions 6 and 8.
3-Propyl group: A weak activating group with a minor directing influence.
The powerful activating effect of the 2-amino group dominates, making the ring more susceptible to electrophilic attack than unsubstituted quinoline. The primary sites for electrophilic attack would be positions 6 and 8, which are ortho and para to the deactivating but directing bromo group at C7. The strong activation from the amino group, however, may overcome the deactivating nature of the halogen, facilitating substitution.
Nucleophilic Aromatic Substitution (SNA_r): This type of reaction is favored on the electron-deficient pyridine ring, especially at positions 2 and 4. wikipedia.org However, in the title compound, these positions are already occupied. Nucleophilic substitution of the 7-bromo group on the benzene ring is also possible but generally requires harsh conditions or activation by strongly electron-withdrawing groups positioned ortho or para to it. oup.commasterorganicchemistry.com The 2-amino group, being electron-donating, does not facilitate nucleophilic attack on the benzene ring, making the substitution of the 7-bromo group challenging via a standard SNAr mechanism.
Influence of Existing Substituents on Ring Activation/Deactivation
Activating Groups: The 2-amino group is the most influential substituent. Through its strong positive mesomeric effect (+M), it donates electron density into the ring system, significantly activating it towards electrophilic attack. biosynce.comacs.org The 3-propyl group provides weak activation through a positive inductive effect (+I).
Deactivating Group: The 7-bromo group is a deactivating substituent. Its strong negative inductive effect (-I) withdraws electron density from the ring, making it less nucleophilic. However, its lone pairs can participate in resonance (+M effect), which is responsible for its ortho, para-directing nature.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2-Amino-7-bromo-3-propylquinoline (B15523263) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.
The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for every hydrogen atom in the molecule. The ¹³C NMR spectrum identifies all unique carbon atoms.
In the ¹H NMR spectrum of 2-Amino-7-bromo-3-propylquinoline hydrochloride, distinct signals are expected for the aromatic protons on the quinoline (B57606) ring, the protons of the n-propyl chain, and the protons of the amino group. The aromatic region would typically show signals for H-4, H-5, H-6, and H-8. Due to the substitution pattern, these protons would exhibit characteristic chemical shifts and coupling patterns (doublets and doublets of doublets) that confirm their relative positions. The propyl group would present as a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the quinoline ring.
The ¹³C NMR spectrum complements this data by showing distinct resonances for each of the 12 carbon atoms in the quinoline and propyl framework. The chemical shifts are influenced by the electronegativity of adjacent atoms (like bromine and nitrogen) and the aromaticity of the quinoline system. For instance, the carbon atom C-7, bonded to the electronegative bromine, would appear at a predictable chemical shift, while the carbons of the propyl chain would be found in the upfield aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is predictive and based on analogous structures. Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | ~158.0 |
| 3 | - | ~120.0 |
| 4 | ~7.8 (s) | ~135.0 |
| 4a | - | ~148.0 |
| 5 | ~7.9 (d) | ~128.0 |
| 6 | ~7.5 (dd) | ~129.0 |
| 7 | - | ~118.0 |
| 8 | ~8.1 (d) | ~125.0 |
| 8a | - | ~147.0 |
| Propyl-C1' | ~2.8 (t) | ~30.0 |
| Propyl-C2' | ~1.7 (sext) | ~23.0 |
| Propyl-C3' | ~1.0 (t) | ~14.0 |
| NH₂ | ~6.5 (br s) | - |
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity and spatial relationships. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show correlations between adjacent protons on the propyl chain (H-1' ↔ H-2' and H-2' ↔ H-3'). It would also confirm the connectivity of adjacent aromatic protons, such as between H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to, confirming one-bond ¹H-¹³C correlations. sdsu.edu This is crucial for assigning each proton signal to its corresponding carbon signal in the ¹³C spectrum, for example, linking the aromatic proton signals to their respective aromatic carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and conformation. A key NOESY correlation would be expected between the protons of the C-1' methylene group of the propyl chain and the H-4 proton of the quinoline ring, confirming their spatial proximity.
¹⁵N NMR spectroscopy, despite challenges like low natural abundance and a negative gyromagnetic ratio, provides direct insight into the chemical environment of the nitrogen atoms. wikipedia.org The target molecule contains two distinct nitrogen atoms: the endocyclic quinoline nitrogen (N-1) and the exocyclic amino nitrogen (at C-2). These two nitrogens would have significantly different ¹⁵N chemical shifts.
The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms. Given the electronic structure of the quinoline ring, the N-1 atom is the more basic site and is the expected location of protonation. This protonation would cause a substantial downfield shift (deshielding) of the N-1 resonance in the ¹⁵N NMR spectrum compared to its non-protonated form, providing clear evidence for the location of the positive charge in the hydrochloride salt. researchgate.net The chemical shift of the 2-amino nitrogen would be less affected.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and analyzing bonding characteristics.
The FT-IR and Raman spectra of this compound would display a series of characteristic bands corresponding to its constituent parts.
N-H Vibrations: The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations. In the hydrochloride salt, protonation is expected at the ring nitrogen, so the 2-amino group remains. Its N-H stretching bands would appear in the 3300-3500 cm⁻¹ region. core.ac.uk
C-H Vibrations: Aromatic C-H stretching vibrations from the quinoline ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would appear just below 3000 cm⁻¹.
Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic quinoline core give rise to a series of strong bands in the 1400-1650 cm⁻¹ region. nih.gov
C-Br Vibration: The carbon-bromine stretch is expected to produce a band in the lower frequency (fingerprint) region, typically between 500 and 600 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies Note: Frequencies are approximate and based on analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amino) | 3300 - 3500 | Asymmetric and symmetric stretching of the -NH₂ group. core.ac.uk |
| N⁺-H Stretch (Quinolinium) | 2400 - 3000 | Broad band due to N⁺-H···Cl⁻ hydrogen bonding. nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the quinoline ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | Stretching of C-H bonds in the propyl group. |
| C=N / C=C Ring Stretch | 1400 - 1650 | Aromatic ring stretching vibrations of the quinoline core. nih.gov |
| N-H Bend (Amino) | ~1600 | Scissoring vibration of the -NH₂ group. |
| C-H Bend (Aliphatic) | 1375 - 1465 | Bending vibrations of the propyl group's CH₂ and CH₃. |
| C-Br Stretch | 500 - 600 | Stretching of the C-Br bond. |
The formation of the hydrochloride salt introduces significant hydrogen bonding, which is readily observable in the FT-IR spectrum. As protonation occurs on the quinoline ring nitrogen (N-1), a quinolinium ion is formed. The resulting N⁺-H group acts as a strong hydrogen bond donor to the chloride (Cl⁻) counterion.
This N⁺-H···Cl⁻ interaction gives rise to a very broad and strong absorption band in the FT-IR spectrum, typically centered in the 2400-3000 cm⁻¹ region. nih.gov The breadth and low frequency of this band are hallmarks of strong hydrogen bonding in amine salts. This feature often overlaps with the aliphatic C-H stretching vibrations but is distinguishable by its characteristic shape and intensity. This provides definitive spectroscopic evidence for the formation and nature of the hydrochloride salt.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The exact mass of the protonated molecular ion [M+H]⁺ of this compound would be determined and compared to the theoretical mass calculated from its chemical formula (C₁₂H₁₄BrClN₂). The high degree of accuracy afforded by HRMS, typically within a few parts per million (ppm), allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric compounds.
| Parameter | Observed Value | Theoretical Value | Deviation (ppm) |
| [M+H]⁺ | Data not available | Calculated for C₁₂H₁₄⁷⁹BrN₂ | Data not available |
| [M+H+2]⁺ | Data not available | Calculated for C₁₂H₁₄⁸¹BrN₂ | Data not available |
Table 1: Illustrative HRMS Data for Exact Mass Determination. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 Da.
Fragmentation Patterns and Structural Information
Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion and analyze the resulting product ions. The fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint. For this compound, fragmentation would likely be initiated by the cleavage of the propyl side chain and could involve losses of neutral fragments from the quinoline core.
Common fragmentation pathways for related aminoquinoline structures often involve:
Loss of the propyl group: A significant fragmentation pathway would likely be the cleavage of the C-C bond between the quinoline ring and the propyl group, resulting in the loss of a neutral propylene (B89431) molecule (C₃H₆) or a propyl radical (•C₃H₇).
Loss of ammonia (B1221849): Cleavage involving the amino group could lead to the loss of ammonia (NH₃). nih.govnih.gov
Ring fragmentation: Higher energy collisions could induce fragmentation of the quinoline ring system itself, yielding characteristic smaller fragments.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Table 2: Hypothetical Fragmentation Data from MS/MS Analysis. The specific fragment ions and their relative abundances would provide key information for confirming the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated.
Precise Bond Lengths, Angles, and Torsions
The crystallographic data would provide a highly precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This information confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state. For example, the planarity of the quinoline ring system and the orientation of the propyl chain relative to the ring would be precisely determined.
| Bond/Angle | Length (Å) / Degrees (°) |
| C-Br | Data not available |
| C-N (amino) | Data not available |
| C-C (propyl) | Data not available |
| C-N-C (ring) | Data not available |
| C-C-C (propyl) | Data not available |
Table 3: Representative Bond Lengths and Angles from X-ray Crystallography. These values would be compared to standard values for similar chemical bonds to identify any unusual structural features.
Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the crystal packing. mdpi.commdpi.com In the case of this compound, the amino group and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively. The bromide and chloride ions could also participate in hydrogen bonding or halogen bonding interactions. These interactions play a crucial role in determining the physical properties of the solid, such as melting point and solubility. The analysis would detail the network of these interactions, describing the formation of supramolecular assemblies. researchgate.net
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Hydrogen Bond | N-H (amino) | Cl⁻ | Data not available |
| Hydrogen Bond | N-H (amino) | N (quinoline) | Data not available |
| Halogen Bond | C-Br | O/N/Cl | Data not available |
Table 4: Potential Intermolecular Interactions in the Crystal Lattice. The specific interactions and their geometries would be critical to understanding the solid-state behavior of the compound.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study of a compound like 2-Amino-7-bromo-3-propylquinoline (B15523263) hydrochloride would involve several key analyses.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a molecule with flexible components, such as the propyl group in 2-Amino-7-bromo-3-propylquinoline hydrochloride, a conformational analysis is necessary. This involves exploring the potential energy surface to identify the global minimum energy conformation and other low-energy isomers. This analysis is crucial as the molecular conformation dictates its physical and chemical properties.
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
A hypothetical data table for such an analysis would look like this:
| Parameter | Energy (eV) |
| EHOMO | Data N/A |
| ELUMO | Data N/A |
| Energy Gap (ΔE) | Data N/A |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas. This analysis would identify the reactive sites on the this compound molecule.
Reactivity Descriptors (Electrophilicity Index, Chemical Hardness/Softness)
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include chemical potential, chemical hardness, softness, and the electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity.
A summary of these descriptors would typically be presented in a table:
| Descriptor | Value |
| Chemical Hardness (η) | Data N/A |
| Chemical Softness (S) | Data N/A |
| Electronegativity (χ) | Data N/A |
| Electrophilicity Index (ω) | Data N/A |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
TD-DFT is the method of choice for studying the excited-state properties of molecules and predicting their photophysical behavior.
Prediction of UV-Vis Absorption and Emission Spectra
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. The calculations yield the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. This allows for a direct comparison with experimentally measured spectra. Similarly, by optimizing the geometry of the first excited state, emission properties can be predicted.
A hypothetical results table for a TD-DFT analysis would be:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Data N/A | Data N/A | Data N/A |
| S0 → S2 | Data N/A | Data N/A | Data N/A |
While the specific computational data for this compound is not available, the methodologies described here represent the standard and rigorous approach that would be taken to characterize its theoretical properties. Future research in this area would be invaluable for a complete understanding of this compound.
Understanding Electronic Transitions
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the electronic properties of molecules like this compound. nih.gov Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the electronic transitions and reactivity of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For quinoline (B57606) derivatives, the distribution of electron density in these orbitals is significantly influenced by the nature and position of substituents on the quinoline ring.
In the case of 2-Amino-7-bromo-3-propylquinoline, the amino group at the C2 position, being an electron-donating group, is expected to raise the energy of the HOMO. Conversely, the bromo group at the C7 position, an electron-withdrawing group, would typically lower the energy of the LUMO. The propyl group at the C3 position, being an alkyl group, has a weaker electronic effect. The interplay of these substituents modulates the HOMO-LUMO gap and, consequently, the electronic absorption characteristics of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.govresearchgate.net This analysis can reveal the nature of the electronic transitions, such as π→π* and n→π* transitions, which are common in aromatic heterocyclic compounds like quinolines. For 2-Amino-7-bromo-3-propylquinoline, the low-energy electronic transitions are likely to be dominated by π→π* transitions, involving the delocalized π-electron system of the quinoline core.
Table 1: Calculated Electronic Properties of a Substituted Quinoline Derivative (Example Data)
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Major Electronic Transition | π→π* |
| Calculated λmax | 350 nm |
Note: This table presents example data for a theoretically studied substituted quinoline to illustrate the concepts. Specific values for this compound would require dedicated computational analysis.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of this compound is likely to proceed via the Friedländer annulation, a classic and versatile method for constructing the quinoline ring system. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or β-keto ester. organic-chemistry.org Computational modeling provides invaluable insights into the reaction mechanism, allowing for the characterization of transition states and the determination of energy profiles for the key synthetic steps.
Transition State Characterization
The Friedländer synthesis can proceed through two primary mechanistic pathways. wikipedia.org Computational studies can help to distinguish between these pathways by locating and characterizing the transition states for each step. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed.
Pathway 1: Aldol Condensation First In this mechanism, the first step is an aldol-type condensation between the 2-aminoaryl ketone and the α-methylene ketone. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the quinoline product.
Pathway 2: Schiff Base Formation First Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of the other reactant. This is then followed by an intramolecular aldol-type condensation and dehydration.
DFT calculations can be employed to model the geometries of the reactants, intermediates, transition states, and products for both pathways. The characterization of a transition state involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The geometric parameters of the transition state, such as bond lengths and angles, provide a detailed picture of the bond-breaking and bond-forming processes.
For the synthesis of 2-Amino-7-bromo-3-propylquinoline, the starting materials would likely be a 2-amino-4-bromobenzaldehyde or a related ketone and 2-pentanone. Computational analysis of the transition states would reveal the precise atomic arrangements as the new carbon-carbon and carbon-nitrogen bonds form to construct the quinoline ring.
Energy Profiles of Key Synthetic Steps
The energy profile allows for the identification of the rate-determining step of the reaction, which is the step with the highest activation energy. Understanding the energy profile is crucial for optimizing reaction conditions to improve yields and selectivity. For instance, if the calculations indicate a high activation barrier for a particular step, it might suggest that a different catalyst or higher reaction temperature is required.
Table 2: Example Energy Profile Data for a Friedländer Synthesis Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate 1 | -5.6 |
| Transition State 2 | +10.8 |
| Product | -25.0 |
Note: This table provides hypothetical data to illustrate the concept of a reaction energy profile. The actual values for the synthesis of this compound would require specific computational investigation.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Complex Chemical Syntheses
The dual functionality of an amino group and a bromine atom on the quinoline (B57606) core makes compounds like 2-Amino-7-bromo-3-propylquinoline (B15523263) hydrochloride highly valuable synthons. The amino group can act as a nucleophile or be transformed into other functional groups, while the bromo substituent is ideal for cross-coupling reactions, allowing for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.
Synthesis of Polycyclic Heterocycles and Natural Product Analogs
The construction of polycyclic heterocyclic systems is a cornerstone of medicinal and materials chemistry. Bromo-amino-quinolines serve as key starting materials in synthetic strategies aimed at building fused-ring systems. Various methods, such as transition metal-catalyzed intramolecular C–H arylation, can be employed to create complex heterocyclic structures. nih.gov The strategic placement of the bromine atom allows for palladium-catalyzed reactions, such as domino Sonogashira/carbopalladation/C-H activation sequences, to efficiently build fluorescent polycyclic aromatic hydrocarbons. goettingen-research-online.de
Furthermore, this class of compounds is instrumental in synthesizing analogs of natural products. Many biologically active alkaloids and other natural products contain quinoline or related heterocyclic cores. By using substituted bromo-quinolines, chemists can construct libraries of natural product analogs, modifying the core structure to enhance biological activity or explore structure-activity relationships. goettingen-research-online.de The synthesis of nitrogen-containing heterocycles often leverages the reactivity of amino-substituted precursors in sequential reactions to build complex scaffolds. mdpi.com
Table 1: Selected Synthetic Strategies for Polycyclic Heterocycles
| Starting Material Class | Reaction Type | Resulting Structure |
| (Het)aryl-pyrimidines | Azidation and Thermal Cyclization | Fused Deazapurine Heterocycles nih.gov |
| Aminoalkynes | Condensative Cyclization | Pyrano[3,2-f]quinoline derivatives mdpi.com |
| Bromo-amino-quinolines | Intramolecular C-H Arylation | Fused-ring Systems nih.gov |
| Bromo-quinolines | Domino Sonogashira/Carbopalladation | Polycyclic Aromatic Hydrocarbons goettingen-research-online.de |
Precursor for Advanced Pharmaceutical Intermediates (Synthetic Aspects Only)
The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Bromo-amino-quinolines are critical intermediates in the synthesis of novel pharmaceutical agents, particularly in the development of anticancer and antimalarial drugs. chemimpex.comnih.gov The bromine atom at the 7-position can be substituted via nucleophilic aromatic substitution or used in cross-coupling reactions to introduce diverse functionalities, while the amino group provides a handle for further derivatization.
For example, the synthesis of potent anticancer agents often involves the construction of complex molecules where a bromo-quinoline derivative serves as the foundational piece. nih.gov These intermediates are used to create targeted therapies, such as kinase inhibitors, where the quinoline core interacts with the target enzyme. The synthesis of Imatinib analogs, for instance, relies on key precursors like amino-pyrimidines which share synthetic principles with amino-quinolines. mdpi.com The ability to functionalize the bromo-quinoline core allows for the fine-tuning of the molecule's properties to optimize its therapeutic effect.
Applications in Materials Chemistry
The inherent electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced materials. The introduction of electron-donating (amino) and electron-withdrawing/heavy (bromo) atoms can modulate these properties for specific applications in electronics and sensor technology.
Development of Organic Electronic Materials (e.g., Semiconductors, OLEDs)
Quinoline derivatives are being explored for their potential in organic electronics. chemimpex.com Their aromatic structure allows for π-π stacking and efficient charge transport, making them candidates for n-type semiconductors in organic field-effect transistors (OFETs). The ability to modify the quinoline structure, for instance by introducing substituents like bromine, allows for precise control over the energy levels (LUMO) and charge carrier properties of the material. nih.gov While research into quinoxaline (B1680401) derivatives has shown promise for electron-transporting materials, similar principles of tuning electronic properties by adding bromo or nitro groups apply to quinolines. nih.gov This tunability is crucial for designing materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. chemimpex.com
Components in Fluorescent Dyes and Probes for Chemical Systems (excluding biological imaging)
Amino-quinoline derivatives often exhibit strong fluorescence, a property that can be harnessed to create chemical sensors and probes. researchgate.net The fluorescence properties, such as quantum yield and Stokes shift, are highly sensitive to the molecular environment. researchgate.net This solvatochromism makes them excellent candidates for probes that can report on the polarity of a chemical system.
Derivatives of 7-(diethylamino)quinolin-2(1H)-one, which share the 7-aminoquinoline (B1265446) core, have been synthesized and shown to have significantly enhanced fluorescence emission upon interaction with host molecules like cucurbit mdpi.comuril. nih.gov This host-guest interaction stabilizes the molecule and inhibits non-radiative decay pathways, boosting fluorescence efficiency. nih.gov Such systems can be used in indicator displacement assays for the detection of specific analytes. nih.gov The modification of the quinoline core allows for the development of a wide range of fluorescent probes with tailored properties for various chemical sensing applications. mdpi.com
Table 2: Photophysical Properties of Related Amino-Quinoline Derivatives
| Compound Class | Key Feature | Application |
| Push-pull type amino-quinolines (TFMAQ) | Exhibit fluorescent solvatochromism; high quantum yield in non-polar solvents. researchgate.net | Probes for non-polar environments. researchgate.net |
| 7-(diethylamino)quinolin-2(1H)-one derivatives | Fluorescence enhancement upon complexation with cucurbit mdpi.comuril. nih.gov | Indicator displacement assays. nih.gov |
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atom in the quinoline ring and the exocyclic amino group provide excellent coordination sites for metal ions. This makes 2-Amino-7-bromo-3-propylquinoline and its analogs versatile ligands for designing metal complexes. orientjchem.org The electronic properties and steric hindrance of the ligand can be fine-tuned by altering the substituents on the quinoline ring. orientjchem.org
These metal complexes have significant potential in homogeneous catalysis, where the ligand architecture plays a crucial role in determining the activity and selectivity of the catalyst. orientjchem.org By carefully designing the quinoline-based ligand, it is possible to create catalysts for a variety of organic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. orientjchem.org The presence of the bromo group also offers a site for further modification, allowing for the creation of more complex, multidentate ligand systems or for anchoring the complex to a solid support.
Analytical Chemistry Applications
The potential for 2-Amino-7-bromo-3-propylquinoline hydrochloride in analytical chemistry is inferred from the known properties of similar quinoline derivatives. These compounds are frequently investigated for their unique spectroscopic properties and their ability to interact with various analytes. However, specific studies detailing the use of this compound are not present in the available literature.
There is currently no available research to suggest that this compound is actively used as a primary reagent or a certified reference standard in routine chemical analysis. For a compound to be established as a reagent or standard, extensive studies are required to characterize its purity, stability, and reactivity, none of which are documented for this specific hydrochloride salt.
The quinoline nucleus, a core component of this compound, is a common structural motif in the design of fluorescent chemosensors. These sensors operate by exhibiting a change in their fluorescence properties upon binding with a target analyte, such as a metal ion or an anion. This change can manifest as an enhancement ("turn-on"), a quenching ("turn-off"), or a shift in the emission wavelength of the fluorescence.
While numerous studies have explored other substituted aminoquinolines as fluorescent probes for the detection of various metal ions, including lead (II) and aluminum (III), no specific research has been found that details the synthesis, characterization, or application of a sensor based on this compound. The development of such a sensor would typically involve investigating its selectivity and sensitivity towards a range of different metal ions and anions.
The table below illustrates the type of data that would be expected from such studies, but it is important to note that this data is hypothetical due to the lack of specific research on this compound.
| Analyte | Sensor Platform | Detection Method | Limit of Detection (LOD) | Reference |
| Metal Ions | This compound | Fluorimetry | Data not available | Not Applicable |
| Anions | This compound | Fluorimetry | Data not available | Not Applicable |
Future Directions and Research Gaps
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has a long history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses still in use. tandfonline.comnih.gov However, these traditional methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.govacs.org The future of quinoline synthesis, including for compounds like 2-Amino-7-bromo-3-propylquinoline (B15523263) hydrochloride, lies in the development of novel and sustainable pathways that align with the principles of green chemistry. rsc.orgnih.gov
Key areas for future exploration include:
Catalyst Development: The use of recyclable and reusable catalysts, such as clays, ionic liquids, and metal nanoparticles, can lead to more environmentally friendly processes. tandfonline.comrsc.org Research into biocatalysts, like α-amylase, is also a promising avenue for green quinoline synthesis. nih.gov
Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses have been shown to reduce reaction times and improve yields for quinoline derivatives. tandfonline.comrsc.orgnih.gov Photocatalytic methods are also emerging as a powerful tool for these syntheses. rsc.orgmdpi.com
One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org These reactions are advantageous due to their high atom economy and ability to generate diverse molecular structures. rsc.org
C-H Bond Activation: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and generating less waste. mdpi.commdpi.com
Interactive Data Table: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Methodology | Advantages | Disadvantages | Key Research Gaps |
| Traditional Syntheses (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. | Harsh conditions, low yields, use of hazardous materials. nih.govmdpi.com | Development of milder and more general conditions. |
| Green Catalysis | Recyclable catalysts, milder conditions, reduced waste. tandfonline.comrsc.org | Catalyst deactivation, separation from product. | Design of more robust and efficient catalysts. |
| Microwave/Ultrasound | Rapid reaction times, increased yields. rsc.orgnih.gov | Scalability issues, specialized equipment required. | Optimization for large-scale industrial production. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity of products. rsc.org | Often requires extensive optimization, limited to certain substitution patterns. | Discovery of new MCRs for novel quinoline scaffolds. |
| C-H Activation | High step and atom economy, direct functionalization. mdpi.commdpi.com | Often requires expensive metal catalysts, regioselectivity can be a challenge. | Development of cheaper, earth-abundant catalysts and improved control of selectivity. |
Investigation of Underexplored Reactivity Profiles
The reactivity of the quinoline ring is well-documented, but the interplay of the specific substituents in 2-Amino-7-bromo-3-propylquinoline hydrochloride presents opportunities for exploring novel chemical transformations. The electron-donating amino group at the 2-position, the electron-withdrawing bromine at the 7-position, and the alkyl group at the 3-position create a unique electronic landscape that could lead to new and interesting reactivity.
Future research should focus on:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity from the quinoline core. thieme-connect.comresearchgate.net
Functionalization of the Propyl Group: Exploring selective C-H activation on the propyl chain to introduce new functional groups and create novel derivatives.
Cross-Coupling Reactions: Utilizing the bromine atom at the 7-position as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to append different molecular fragments.
Reactions at the Amino Group: Investigating a wider range of reactions involving the 2-amino group beyond simple acylation or alkylation to form new heterocyclic systems fused to the quinoline core.
Advanced Computational Studies for Predictive Design
Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. orientjchem.org For quinoline derivatives, computational methods can be used to predict their properties and guide the synthesis of new compounds with desired characteristics.
Key areas for future computational research include:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the three-dimensional structures of quinoline derivatives with their biological activities. nih.gov This can help in designing new compounds with enhanced potency. nih.govtandfonline.com
Molecular Docking: Using molecular docking simulations to predict the binding modes of quinoline derivatives with biological targets, such as enzymes or receptors. nih.govnih.govnih.gov This can provide insights into the mechanism of action and guide the design of more selective inhibitors. nih.govnih.gov
Density Functional Theory (DFT) Studies: Employing DFT to calculate electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, to understand the reactivity and stability of new quinoline derivatives. nih.gov
Pharmacophore Modeling: Identifying the key structural features required for a quinoline derivative to exhibit a particular biological activity, which can then be used to screen virtual libraries for new hit compounds.
Development of New Non-Biological Applications in Chemical and Materials Science
While quinoline derivatives are well-known for their pharmacological properties, their unique electronic and photophysical characteristics also make them attractive for applications in materials science. researchgate.nettandfonline.com The specific substitution pattern of this compound could be tuned to create materials with interesting properties.
Future research in this area could involve:
Organic Light-Emitting Diodes (OLEDs): Poly(quinoline)s have shown promise as electroluminescent materials due to their high electron mobility and stability. tandfonline.com Further research could explore the use of this and related quinolines in the development of new OLED materials. tandfonline.com
Chemical Sensors: The quinoline scaffold can be functionalized to create chemosensors that can detect specific ions or molecules through changes in their fluorescence or color. mdpi.com
Dyes: Quinoline derivatives have been used in the manufacture of cyanine (B1664457) dyes. wikipedia.org The specific electronic properties of this compound could be exploited to develop new dyes with tailored absorption and emission spectra.
Corrosion Inhibitors: Some quinoline derivatives have been shown to be effective corrosion inhibitors for metals. Further investigation into the potential of this compound in this application is warranted.
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput screening (HTS) has the potential to dramatically accelerate the discovery of new quinoline-based compounds with desired properties. nih.govnih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, which can significantly speed up the drug discovery and materials development process. nih.govresearchgate.net
Future directions in this area include:
Automated Synthesis Platforms: Developing automated systems for the synthesis of quinoline libraries using techniques like solid-phase synthesis or flow chemistry. nih.govresearchgate.net
High-Throughput Screening (HTS): Employing HTS to rapidly screen large libraries of quinoline derivatives for biological activity or desired material properties. nih.govmdpi.comacs.org
Microdroplet Reactions: Utilizing microdroplet technology for the high-throughput optimization of reaction conditions for the synthesis of quinoline derivatives. nih.govresearchgate.net
Machine Learning and AI: Combining automated synthesis and HTS with machine learning algorithms to create a closed-loop system for the autonomous discovery of new molecules with optimized properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-7-bromo-3-propylquinoline hydrochloride, and how do substituent positions influence reaction efficiency?
- Methodology : Synthesis typically involves halogenation and alkylation steps. For brominated quinolines, a common approach is to start with a pre-functionalized quinoline core. For example:
- Step 1 : Bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation conditions .
- Step 2 : Introduction of the propyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the reactivity of the halogenated intermediate .
- Step 3 : Amination at the 2-position using ammonia or a protected amine source under catalytic hydrogenation .
- Key Considerations : Solvent choice (e.g., ethanol or methanol) and temperature control (60–100°C) are critical to avoid side reactions like over-alkylation or dehalogenation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- NMR Spectroscopy : H and C NMR in DMSO-d6 confirm substituent positions (e.g., bromine at C7, propyl at C3) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~301.61 for [M+H]) .
Q. What solvents and conditions are recommended for solubility studies of this compound?
- Methodology :
- Solubility Screening : Test in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 1–12).
- Data Table :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C, stirring |
| Ethanol | ~30 | 40°C, sonication |
| Water | <1 | pH 7, 25°C |
- Note : Low aqueous solubility may necessitate salt formation or co-solvent systems for biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical data .
- Basis Set : 6-31G(d,p) for geometry optimization; LANL2DZ for bromine atoms due to relativistic effects .
- Applications : Predict HOMO-LUMO gaps (related to redox activity) and electrophilic sites for derivatization (e.g., amino group at C2 as a nucleophilic center) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Comparative Assays : Use standardized protocols (CLSI for antimicrobials; NCI-60 for anticancer screening) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-Amino-7-chloro-3-ethyl derivatives) to isolate substituent effects. For example:
- Bromine at C7 enhances halogen bonding with target enzymes .
- Propyl at C3 may increase lipophilicity, affecting membrane permeability .
- Mechanistic Studies : Use fluorescence quenching or SPR to validate target binding (e.g., interaction with DNA gyrase for antimicrobial activity) .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading, and solvent ratios to identify critical factors.
- Data Table :
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–120°C | 80°C | +25% yield |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | +15% yield |
| Solvent (EtOH:H2O) | 90:10 to 70:30 | 80:20 | +10% yield |
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
Q. What analytical challenges arise in quantifying degradation products under accelerated stability conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS Analysis : Identify major degradation products (e.g., de-brominated or oxidized species) using a Q-TOF mass spectrometer .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Data Contradiction Analysis
Q. How to address discrepancies in reported pKa values of the amino group in quinoline derivatives?
- Methodology :
- Potentiometric Titration : Conduct in aqueous and non-aqueous media (e.g., DMSO/water mixtures) to account for solvent effects .
- Computational Prediction : Compare experimental pKa with DFT-calculated proton affinities (B3LYP/6-31+G(d)) .
- Literature Review : Note that electron-withdrawing groups (e.g., Br at C7) lower pKa by ~1–2 units compared to unsubstituted quinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
